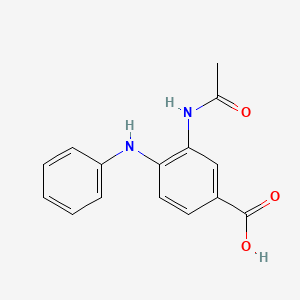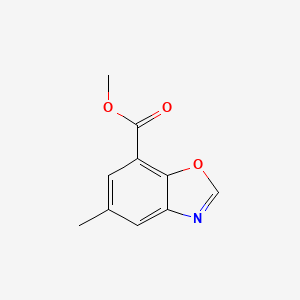
Methyl 5-methyl-1,3-benzoxazole-7-carboxylate
Übersicht
Beschreibung
“Methyl 5-methyl-1,3-benzoxazole-7-carboxylate” is a chemical compound with the CAS Number: 1221792-23-9 . It has a molecular weight of 191.19 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H9NO3 . Benzoxazole is a fused bicyclic aromatic planar heterocycle containing a benzene and a 1,3-oxazole ring structure .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point range of 142 - 144°C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Synthesis of Novel Antimicrobial Agents : Methyl 5-methyl-1,3-benzoxazole-7-carboxylate is used in synthesizing benzoxazole-based 1,3,4-oxadiazoles, showing potential as antimicrobial agents against various Gram-positive and Gram-negative bacteria (Vodela et al., 2013).
- Development of Benzoxazole Derivatives : This compound is a precursor in the development of various benzoxazole derivatives with antimicrobial properties. These derivatives have been assessed for bio-potential and show significant antimicrobial activity (Balaswamy et al., 2012).
- Synthesis of 5-methyl-2-[p-substituted phenyl]benzoxazoles : Research indicates that derivatives of this compound, specifically 5-methyl-2-[p-substituted phenyl]benzoxazoles, exhibit broad-spectrum antibacterial activity against organisms like E. coli and K. pneumoniae (Yalcin et al., 1990).
Chemical Synthesis and Analysis
- PET Imaging of 5-HT(3) Receptor : Carbon-11 labeled benzoxazole derivatives, synthesized from this compound, serve as potential PET radioligands for imaging the 5-HT(3) receptor, which is significant in brain, heart, and cancer diseases (Gao et al., 2008).
- Development of Anti-inflammatory Agents : This compound has been utilized in the synthesis of novel anti-inflammatory agents, specifically benzoxazole-5-carboxylate derivatives, showing potential effectiveness in reducing inflammation (Chilumula et al., 2011).
- Gas Phase Ion Chemistry Analysis : Research into the mass spectrometric methods and theoretical calculations involving isomers of this compound helps in understanding their structural characterization and differentiation, which is crucial in chemical analysis (Giorgi et al., 2004).
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 5-methyl-1,3-benzoxazole-7-carboxylate is a derivative of benzoxazole, a class of compounds known for their wide spectrum of pharmacological activities Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities .
Mode of Action
Benzoxazole derivatives have been found to interact with various biological targets leading to their antimicrobial, antifungal, and anticancer effects . The presence of electron-withdrawing groups has been observed to improve the antimicrobial activity of these compounds .
Biochemical Pathways
Benzoxazole derivatives have been reported to interfere with various biochemical pathways, leading to their antimicrobial, antifungal, and anticancer effects .
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities . Some benzoxazole compounds have shown potent activity against Aspergillus niger and Candida albicans .
Biochemische Analyse
Biochemical Properties
Methyl 5-methyl-1,3-benzoxazole-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzoxazole derivatives, including this compound, have been shown to exhibit antimicrobial activity by inhibiting bacterial enzymes and proteins . These interactions often involve binding to the active sites of enzymes, thereby inhibiting their activity and preventing the growth of microorganisms.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation . This compound can modulate cell signaling pathways, leading to changes in gene expression and metabolic activities, ultimately affecting cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzoxazole derivatives can maintain their stability under specific conditions, ensuring consistent biological activity . Prolonged exposure to certain environmental factors may lead to degradation, affecting the compound’s efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels. Understanding these pathways is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can affect its interactions with biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
methyl 5-methyl-1,3-benzoxazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-3-7(10(12)13-2)9-8(4-6)11-5-14-9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAHCUKIMJCPFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=CO2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


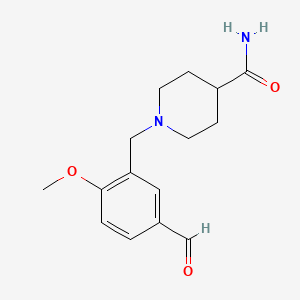

![8-Oxa-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1392678.png)
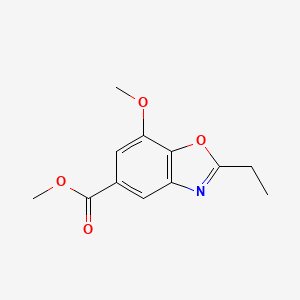
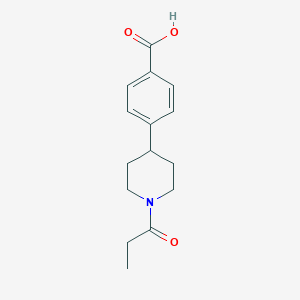
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide](/img/structure/B1392683.png)
![4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid](/img/structure/B1392686.png)
![tert-butyl 3H-spiro[1,3-benzothiazole-2,4'-piperidine]-1'-carboxylate](/img/structure/B1392687.png)

![5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392689.png)

![4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392691.png)

